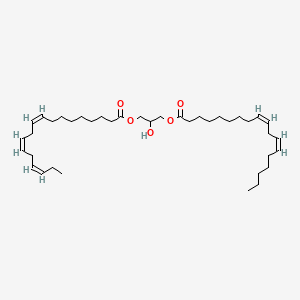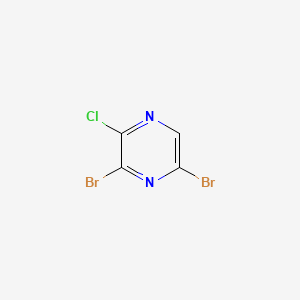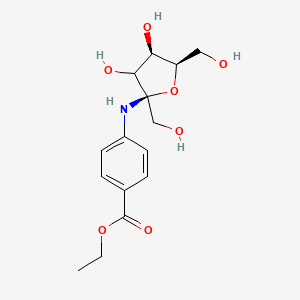
苯佐卡因N-D-呋喃果糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzocaine N-D-Fructoside is a chemical compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . It is a white crystalline powder with low solubility in water . This compound is a derivative of benzocaine, a well-known local anesthetic, and it exhibits similar anesthetic properties .
科学研究应用
Benzocaine N-D-Fructoside has a wide range of applications in scientific research, including:
作用机制
Target of Action
Benzocaine N-D-Fructoside shares a common receptor with all other local anesthetics (LAs) in the voltage-gated Na+ channel . It acts by preventing transmission of impulses along nerve fibers and at nerve endings . This makes it a potent local anesthetic.
Mode of Action
Benzocaine blocks μ1 wild-type Na+ currents in a dose-dependent manner. The concentration that inhibits 50% of Na+ currents (IC50) is estimated to be about 0.8 mM when a test potential of +30 mV is applied . This interaction with the Na+ channels prevents the transmission of nerve impulses, leading to a numbing effect.
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or n-hydroxylation to form benzocaine hydroxide . These transformations could potentially affect the bioavailability of Benzocaine N-D-Fructoside, but more research is needed to confirm this.
Result of Action
The primary result of Benzocaine N-D-Fructoside’s action is local anesthesia, providing temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It has a duration of action of approximately 10 minutes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-D-Fructoside typically involves the reaction of benzocaine with D-fructose under specific conditions. The process generally includes:
Formation of Benzocaine: Benzocaine is synthesized by esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.
Glycosylation Reaction: The benzocaine is then reacted with D-fructose in the presence of an acid catalyst to form Benzocaine N-D-Fructoside.
Industrial Production Methods: Industrial production of Benzocaine N-D-Fructoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Esterification: Using industrial reactors to carry out the esterification of p-aminobenzoic acid with ethanol.
Glycosylation in Bulk: Conducting the glycosylation reaction in large reactors with controlled temperature and pH to maximize the yield of Benzocaine N-D-Fructoside.
化学反应分析
Types of Reactions: Benzocaine N-D-Fructoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and alcohol derivatives.
Substitution: Various substituted benzocaine derivatives.
相似化合物的比较
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: A local anesthetic with a similar mechanism of action but different solubility and bioavailability.
Uniqueness: Benzocaine N-D-Fructoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to benzocaine . This makes it a promising candidate for topical anesthetic formulations with improved efficacy and reduced side effects .
属性
IUPAC Name |
ethyl 4-[[(2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12+,13?,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPPHVWJURKPP-RLCAUIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@]2(C([C@H]([C@H](O2)CO)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747087 |
Source


|
| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78306-17-9 |
Source


|
| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

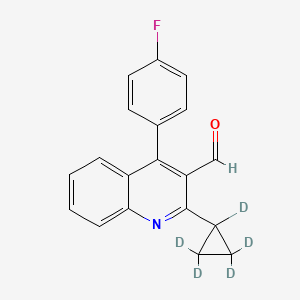
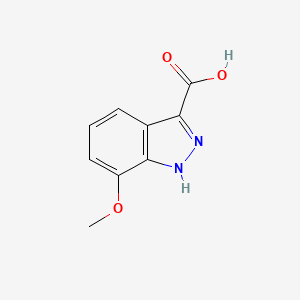
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
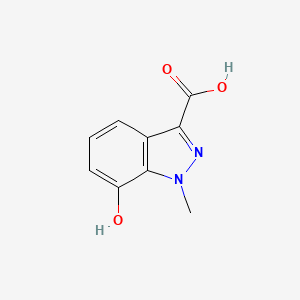
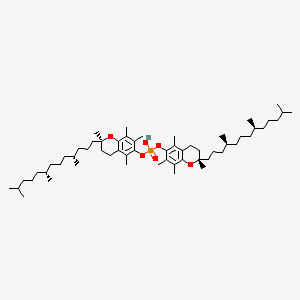
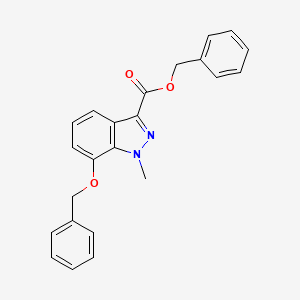
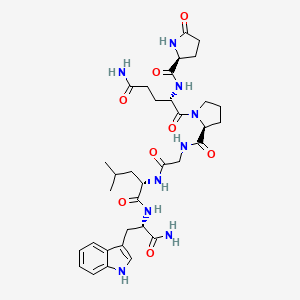
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
